(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZPKIWMRETSQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent, and the pH is adjusted to 7-8. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Cinnamamide derivatives, including (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide, have been studied for their anticonvulsant properties. A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated significant anticonvulsant activity in several animal models of epilepsy. The compound showed efficacy in genetic models (Frings audiogenic seizure-susceptible mice) and various induced seizure models such as maximal electroshock and 6-Hz psychomotor seizure tests . The structure-activity relationships (SAR) indicated that modifications to the phenyl ring and olefin linker influenced the anticonvulsant activity, suggesting that similar modifications could enhance the efficacy of this compound.
Cancer Treatment
The compound is also being explored for its potential in cancer treatment. Research into related compounds has shown that certain derivatives exhibit high potency against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). These compounds selectively inhibit mutant EGFR while sparing wild-type EGFR, reducing potential side effects associated with conventional therapies . The ability to target specific mutations makes these compounds promising candidates for developing targeted cancer therapies.
Chemical Stability and Safety
Studies have indicated that related cinnamamide derivatives possess moderate stability in vitro and a favorable safety profile. For instance, KM-568 was evaluated for cytotoxicity in HepG2 and H9c2 cell lines, showing no significant toxicity at concentrations up to 100 µM . Such safety profiles are crucial for advancing these compounds into clinical trials.
Structure-Activity Relationships
The SAR studies conducted on cinnamamide derivatives highlight the importance of specific functional groups in determining biological activity. For example, the presence of dimethylamino groups has been linked to enhanced solubility and bioavailability, which are critical factors for drug development .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating KM-568's anticonvulsant efficacy, various animal models were used to establish dosage effectiveness across different routes of administration. The results indicated that the compound was effective at relatively low doses, suggesting strong potential for clinical application in treating epilepsy .
Case Study 2: EGFR Inhibition in Cancer
Another investigation focused on a series of furanopyrimidine-based compounds that were designed to selectively inhibit mutant EGFR variants. These studies demonstrated significant antitumor effects in xenograft models, showcasing the potential of modifying existing structures like this compound to enhance selectivity and efficacy against cancer cells .
Mechanism of Action
The mechanism of action of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
N-Arylcinnamamides exhibit varied biological activities depending on substituents on the anilide ring. Below is a detailed comparison of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide with structurally analogous derivatives:
Antimicrobial Activity
*Estimated based on substituent contributions .
Key Insights :
- Electronic Effects: Electron-donating groups (e.g., dimethylamino) may diminish activity against pathogens like M. tuberculosis, where electron-withdrawing substituents (e.g., CF3, NO2) are preferred .
Anti-Inflammatory Activity
| Compound | Substituents on Anilide Ring | NF-κB Inhibition (% at 2 µM) | TNF-α Reduction |
|---|---|---|---|
| Target Compound | 4-(Dimethylamino)phenyl | Not tested | Not tested |
| (2E)-N-[2-Cl-5-(CF3)phenyl] Derivative | 2-Chloro-5-(trifluoromethyl)phenyl | 85% | Yes |
| (2E)-N-(2,6-Dibromophenyl) Derivative | 2,6-Dibromophenyl | 82% | Yes |
| Prednisone (Reference) | N/A | 80% | Yes |
Key Insights :
- Anti-inflammatory activity correlates with bulky, lipophilic substituents at the C(2,5) or C(2,6) positions.
Enzyme Modulation
- Derivatives with 4-fluorophenyl or 4-methoxy groups exhibit <10% inhibition at 10 µM, indicating dimethylamino substitution is unlikely to enhance activity .
Physicochemical and Structural Properties
Key Insights :
- The dimethylamino group may improve solubility compared to halogenated analogs but could reduce crystallinity due to steric effects .
Biological Activity
(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide, commonly referred to as a cinnamamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylamino group, which enhances its interaction with biological targets. The prop-2-enamide structure contributes to its lipophilicity, potentially aiding in membrane penetration and interaction with cellular components.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential anticancer activity.
- Receptor Modulation : It can modulate receptor activities through competitive or non-competitive inhibition, influencing various signaling pathways within cells.
- Cellular Penetration : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with cellular membranes, enhancing bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Case studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibits proliferation |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
In a study by Nutt et al., the compound demonstrated selective growth inhibition of tumorigenic cells while sparing non-tumorigenic cells at concentrations up to 10 µM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It showed moderate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Growth Inhibition in Liver Cancer Cells : A study highlighted the compound's ability to inhibit growth in matched pairs of healthy and tumorigenic murine liver cell lines, indicating a selective cytotoxic effect on cancer cells .
- Mechanism Exploration : Further investigations revealed that the compound alters signaling pathways involved in cell proliferation and survival, particularly through modulation of phosphoprotein levels associated with cancer progression .
- Safety Profile Assessment : Toxicological evaluations indicated that at concentrations below 100 µM, this compound exhibited no significant cytotoxic effects on normal cell lines, suggesting a favorable safety profile for future therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via a condensation reaction between 4-(dimethylamino)benzaldehyde and phenylpropene derivatives under basic conditions (e.g., NaOH). Reaction optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometry. Post-synthesis purification via column chromatography and characterization by NMR (1H/13C) and mass spectrometry ensures purity . For multi-step syntheses, intermediates like Schiff bases or acrylamide precursors may require coupling reactions with sulfamoyl or pyrimidine groups, as seen in structurally similar compounds .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR identify key functional groups (e.g., enamide protons at δ 6.5–7.5 ppm, dimethylamino protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 307.1 for C17H17N2O) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic crystal system with P21/c space group, β = 94.87°) .
- TLC/HPLC : Monitors reaction progress and purity (>98%) .
Q. How does the compound’s structural conformation influence its physicochemical properties?
- Methodology : The (E)-configuration of the enamide moiety ensures planarity, enhancing π-π stacking with aromatic biological targets. Substituents like the 4-(dimethylamino)phenyl group increase solubility in polar solvents, while the phenyl ring contributes to lipophilicity (logP ~2.5). Computational tools like Gaussian or Spartan can predict dipole moments and H-bonding potential .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?
- Methodology :
- Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, MRSA for antimicrobials) under identical conditions (IC50, MIC values) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) and compare bioactivity. For example, 2-chlorophenyl analogs show stronger anticancer activity than 4-methoxyphenyl derivatives .
- Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity (e.g., DHODH inhibition) .
Q. How can molecular docking and dynamics simulations predict interactions with enzymes like dihydroorotate dehydrogenase (DHODH)?
- Methodology :
- Protein Preparation : Retrieve DHODH’s crystal structure (PDB ID: 1D3G) and optimize protonation states using tools like AutoDock Tools .
- Docking : Use AutoDock Vina or Schrödinger to simulate binding. The dimethylamino group may form H-bonds with Asp155, while the phenyl ring engages in hydrophobic interactions .
- Validation : Compare docking scores (ΔG) with experimental IC50 values and mutate key residues to assess binding energy changes .
Q. What advanced techniques characterize the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3 months) .
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .
Q. How does the compound’s electronic structure influence its spectroscopic and reactive properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
